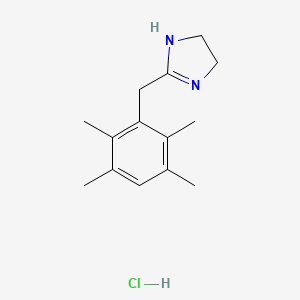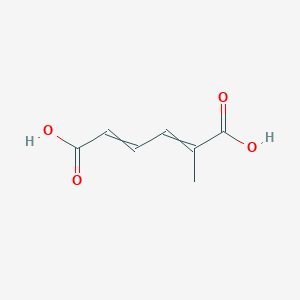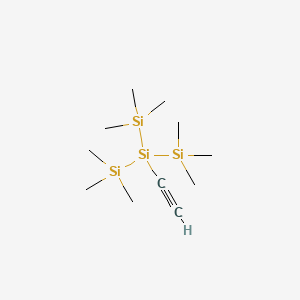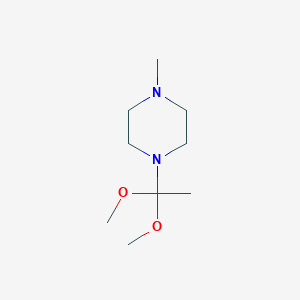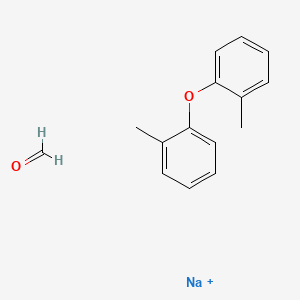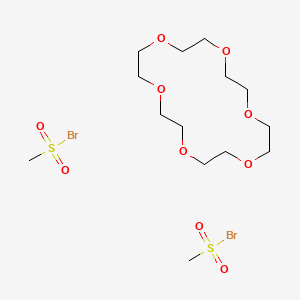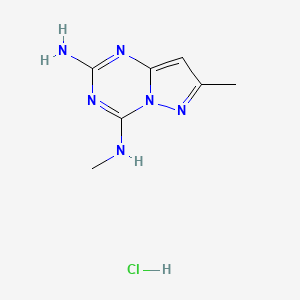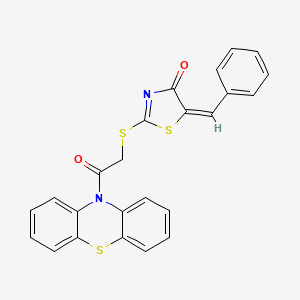
Phenothiazine, 10-(5-benzylidene-4-oxo-2-(2-thiazolinyl)thioacetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenothiazine, 10-(5-benzylidene-4-oxo-2-(2-thiazolinyl)thioacetyl)- is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its diverse biological activities. This compound is part of a larger class of phenothiazine derivatives known for their significant pharmacological properties, including antipsychotic, antiemetic, and antimicrobial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine, 10-(5-benzylidene-4-oxo-2-(2-thiazolinyl)thioacetyl)- typically involves the condensation of phenothiazine with appropriate thiazolinyl and benzylidene derivatives. One common method includes the reaction of phenothiazine with 5-benzylidene-4-oxo-2-thiazolinyl thioacetyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like benzene or THF under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Phenothiazine, 10-(5-benzylidene-4-oxo-2-(2-thiazolinyl)thioacetyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolinyl group to a thiazolidinyl group.
Substitution: Electrophilic substitution reactions can occur at the phenothiazine ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidinyl derivatives, and various substituted phenothiazine derivatives .
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiparasitic properties.
Medicine: Explored for its potential as an antipsychotic and anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes
Mécanisme D'action
The mechanism of action of phenothiazine, 10-(5-benzylidene-4-oxo-2-(2-thiazolinyl)thioacetyl)- involves interaction with various molecular targets, including dopamine, serotonin, and histamine receptors. This interaction leads to the modulation of neurotransmitter activity, which is responsible for its antipsychotic and antiemetic effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit efflux pumps .
Comparaison Avec Des Composés Similaires
Phenothiazine, 10-(5-benzylidene-4-oxo-2-(2-thiazolinyl)thioacetyl)- is unique due to its specific structural modifications, which enhance its biological activity compared to other phenothiazine derivatives. Similar compounds include:
Chlorpromazine: A widely used antipsychotic.
Promethazine: Known for its antiemetic and antihistaminic properties.
Thioridazine: Another antipsychotic with a similar mechanism of action
These compounds share a common phenothiazine core but differ in their substituents, leading to variations in their pharmacological profiles and applications.
Propriétés
Numéro CAS |
73986-61-5 |
|---|---|
Formule moléculaire |
C24H16N2O2S3 |
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
(5E)-5-benzylidene-2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-1,3-thiazol-4-one |
InChI |
InChI=1S/C24H16N2O2S3/c27-22(15-29-24-25-23(28)21(31-24)14-16-8-2-1-3-9-16)26-17-10-4-6-12-19(17)30-20-13-7-5-11-18(20)26/h1-14H,15H2/b21-14+ |
Clé InChI |
HOGDSFKJDMYNNT-KGENOOAVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
SMILES canonique |
C1=CC=C(C=C1)C=C2C(=O)N=C(S2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14454401.png)
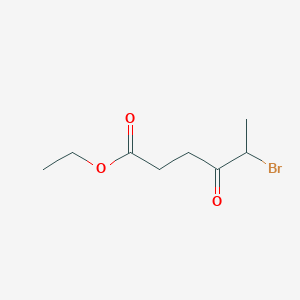
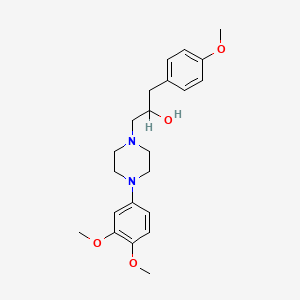

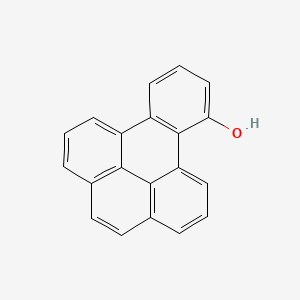
![3,5,5-Trimethyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14454426.png)
